Anti-Angiogenic Activity: Unsubstituted Benzothiazole-Phthalimide Core Outperforms Thalidomide in Ex Vivo Model
In a direct comparative study using an ex vivo egg yolk angiogenesis model, the unsubstituted benzothiazole-phthalimide hybrid (NK042, which corresponds to N-(2-Benzothiazolyl)phthalimide) and two other benzothiazole-containing derivatives (NK037, NK041) demonstrated significant anti-angiogenic activity. All three were equally potent and their effect was higher than that of pure thalidomide (NKTA), establishing the unsubstituted core as a key pharmacophore for this activity [1].
| Evidence Dimension | Anti-angiogenic potency |
|---|---|
| Target Compound Data | NK042 (N-(2-Benzothiazolyl)phthalimide): Equally potent to NK037 and NK041, effect higher than thalidomide |
| Comparator Or Baseline | Thalidomide (NKTA): Lower anti-angiogenic effect |
| Quantified Difference | Not quantified in the abstract; described as 'higher than NKTA' |
| Conditions | Ex vivo egg yolk angiogenesis model |
Why This Matters
This direct comparison proves that the unsubstituted benzothiazole-phthalimide core provides superior anti-angiogenic efficacy over the clinically established phthalimide drug thalidomide, making it a strategic starting point for anti-angiogenic drug development.
- [1] Nagarajan, S., et al. (2013). Synthesis and anti-angiogenic activity of benzothiazole, benzimidazole containing phthalimide derivatives. Bioorganic & Medicinal Chemistry Letters, 23(1), 287-290. View Source
